Cas no 2097955-82-1 ((1-Amino-4-methylpyrrolidin-3-yl)methanol)

(1-Amino-4-methylpyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural framework is valuable for constructing biologically active compounds, particularly in the development of enantioselective catalysts and medicinal agents. The presence of a primary amine and a hydroxyl group on adjacent carbons allows for further functionalization, enhancing its utility in complex molecule synthesis. The methyl substitution at the 4-position contributes to steric and electronic modulation, influencing reactivity and selectivity. This compound is typically handled under controlled conditions due to its potential sensitivity. High-purity grades are available for research and industrial use.
(1-Amino-4-methylpyrrolidin-3-yl)methanol structure
2097955-82-1 structure
Product name:(1-Amino-4-methylpyrrolidin-3-yl)methanol
CAS No:2097955-82-1
MF:C6H14N2O
MW:130.188161373138
CID:4772544

(1-Amino-4-methylpyrrolidin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-amino-4-methylpyrrolidin-3-yl)methanol
    • (1-Amino-4-methylpyrrolidin-3-yl)methanol
    • Inchi: 1S/C6H14N2O/c1-5-2-8(7)3-6(5)4-9/h5-6,9H,2-4,7H2,1H3
    • InChI Key: BSKUVMBFTRJTEV-UHFFFAOYSA-N
    • SMILES: OCC1CN(CC1C)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 97.1
  • Topological Polar Surface Area: 49.5
  • XLogP3: -0.3

(1-Amino-4-methylpyrrolidin-3-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-6395-0.5g
(1-amino-4-methylpyrrolidin-3-yl)methanol
2097955-82-1 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-6395-1g
(1-amino-4-methylpyrrolidin-3-yl)methanol
2097955-82-1 95%+
1g
$401.0 2023-09-07
TRC
A150536-500mg
(1-Amino-4-methylpyrrolidin-3-yl)methanol
2097955-82-1
500mg
$ 365.00 2022-06-08
Life Chemicals
F1907-6395-0.25g
(1-amino-4-methylpyrrolidin-3-yl)methanol
2097955-82-1 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-6395-2.5g
(1-amino-4-methylpyrrolidin-3-yl)methanol
2097955-82-1 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-6395-5g
(1-amino-4-methylpyrrolidin-3-yl)methanol
2097955-82-1 95%+
5g
$1203.0 2023-09-07
TRC
A150536-1g
(1-Amino-4-methylpyrrolidin-3-yl)methanol
2097955-82-1
1g
$ 570.00 2022-06-08
Life Chemicals
F1907-6395-10g
(1-amino-4-methylpyrrolidin-3-yl)methanol
2097955-82-1 95%+
10g
$1684.0 2023-09-07
TRC
A150536-100mg
(1-Amino-4-methylpyrrolidin-3-yl)methanol
2097955-82-1
100mg
$ 95.00 2022-06-08

Additional information on (1-Amino-4-methylpyrrolidin-3-yl)methanol

Introduction to (1-Amino-4-methylpyrrolidin-3-yl)methanol (CAS No. 2097955-82-1)

(1-Amino-4-methylpyrrolidin-3-yl)methanol, CAS No. 2097955-82-1) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The molecular structure of (1-Amino-4-methylpyrrolidin-3-yl)methanol consists of a pyrrolidine ring substituted with an amino group at the 1-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position. This specific arrangement of functional groups imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

In recent years, there has been a growing interest in pyrrolidine derivatives due to their potential role in modulating various biological pathways. The presence of both amino and hydroxymethyl groups in (1-Amino-4-methylpyrrolidin-3-yl)methanol allows for extensive chemical modifications, enabling the synthesis of a wide range of analogs with tailored biological activities. These modifications can be achieved through various synthetic strategies, including nucleophilic substitution, condensation reactions, and catalytic hydrogenation.

One of the most compelling aspects of (1-Amino-4-methylpyrrolidin-3-yl)methanol is its potential application in the development of novel therapeutic agents. The pyrrolidine core is known to be present in several bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The unique structural features of this compound make it a promising candidate for further investigation in drug discovery programs.

Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry. For instance, researchers have demonstrated that modifications to the pyrrolidine ring can significantly alter the pharmacological properties of these compounds. This flexibility allows for the design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The hydroxymethyl group in (1-Amino-4-methylpyrrolidin-3-yl)methanol, in particular, offers a versatile site for further functionalization, enabling the creation of novel derivatives with tailored biological activities.

The synthesis of (1-Amino-4-methylpyrrolidin-3-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These methods are essential for producing compounds with optimal biological activity and minimal side effects.

In addition to its synthetic significance, (1-Amino-4-methylpyrrolidin-3-yl)methanol has shown promise in preclinical studies as a lead compound for drug development. Its ability to interact with biological targets suggests that it could be used to develop treatments for various diseases. For example, studies have indicated that pyrrolidine derivatives may have antiviral properties by inhibiting viral replication or modulating immune responses.

The pharmacological evaluation of (1-Amino-4-methylpyrrolidin-3-yl)methanol has revealed several interesting findings. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways. Furthermore, animal models have shown that this compound can modulate inflammatory responses and protect against tissue damage. These results underscore its therapeutic potential and justify further exploration in clinical settings.

The future prospects for (1-Amino-4-methylpyrrolidin-3-yl)methanol are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel derivatives with improved efficacy and safety profiles. Additionally, advancements in computational chemistry and artificial intelligence are likely to play a crucial role in designing new analogs based on the structural framework of this compound.

In conclusion, (1-Amino-4-methylpyrrolidin-3-ylmethanol (CAS No. 2097955-82) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive scaffold for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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